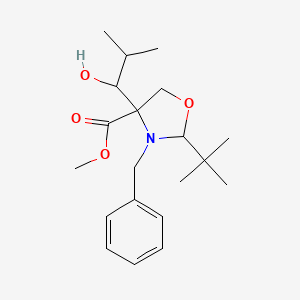![molecular formula C8H5ClN2O4 B13901520 8-Chloro-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13901520.png)
8-Chloro-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloro-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the nitration of a precursor compound followed by cyclization. One common method involves the nitration of 2-chloro-4-nitrophenol, which is then subjected to cyclization under acidic conditions to form the oxazinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are environmentally friendly can be considered to make the process more sustainable.
化学反応の分析
Types of Reactions
8-Chloro-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Nucleophiles for Substitution: Amines, thiols, alkoxides.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: Formation of 8-amino-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives with additional functional groups.
科学的研究の応用
8-Chloro-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anti-inflammatory properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis:
作用機序
The mechanism of action of 8-Chloro-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The nitro and chloro groups can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
6-Nitro-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
8-Chloro-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the nitro group, which may influence its electronic properties and reactivity.
8-Chloro-6-amino-2H-benzo[b][1,4]oxazin-3(4H)-one: The amino group can alter the compound’s hydrogen bonding capabilities and reactivity.
Uniqueness
8-Chloro-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to the presence of both nitro and chloro substituents, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups allows for a diverse range of chemical modifications and interactions, making it a versatile compound in various fields of research.
特性
分子式 |
C8H5ClN2O4 |
|---|---|
分子量 |
228.59 g/mol |
IUPAC名 |
8-chloro-6-nitro-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C8H5ClN2O4/c9-5-1-4(11(13)14)2-6-8(5)15-3-7(12)10-6/h1-2H,3H2,(H,10,12) |
InChIキー |
VYNZRTPLAAHUHR-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)NC2=C(O1)C(=CC(=C2)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


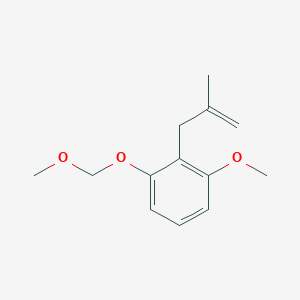
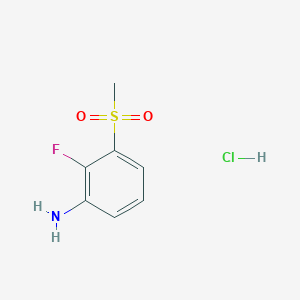
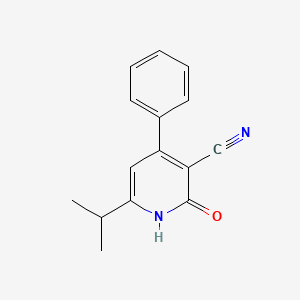

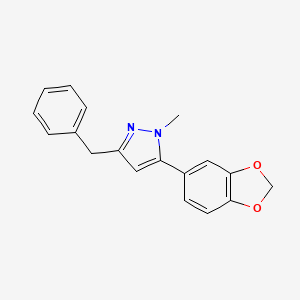
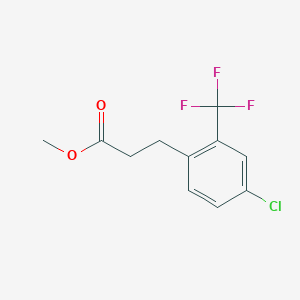
![2,6-Di-tert-butyl-4-[2-(4-methylphenyl)ethenyl]pyran-1-ium](/img/structure/B13901477.png)
![1-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]-1H-imidazole-2-carboxylic acid ethyl ester](/img/structure/B13901479.png)
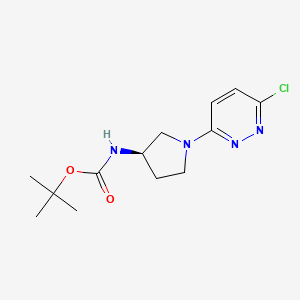
![4-[(4-Tert-butoxycarbonyl-1,4-diazepan-1-YL)sulfonyl]benzoic acid](/img/structure/B13901494.png)
![2-Methyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propanenitrile](/img/structure/B13901502.png)
![1,1'-(2-Propen-1-ylimino)bis[2-propanol]](/img/structure/B13901506.png)
![(1S,2S,3R,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B13901509.png)
